molecular formula C7H8INO B6228821 3-iodo-6-methoxy-2-methylpyridine CAS No. 1092978-55-6

3-iodo-6-methoxy-2-methylpyridine

Cat. No. B6228821
CAS RN: 1092978-55-6
M. Wt: 249
InChI Key:
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Description

3-iodo-6-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H8INO . It has a molecular weight of 249.05 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-iodo-6-methoxy-2-methylpyridine is 1S/C7H8INO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure, including the positions of the iodine (I), nitrogen (N), and oxygen (O) atoms, as well as the methyl (CH3) and methoxy (CH3O) groups.


Physical And Chemical Properties Analysis

3-iodo-6-methoxy-2-methylpyridine is a liquid .

Scientific Research Applications

Methoxypyrazines in Grape Biosynthesis

Research on methoxypyrazines, which like "3-iodo-6-methoxy-2-methylpyridine" contain methoxy groups, discusses their role in imparting specific flavors to wine, highlighting the importance of understanding the biosynthesis and metabolism of these compounds in grapes. The insights into the biosynthesis pathways and the effects of these compounds on sensory attributes of wine suggest areas of application in agriculture and food science (Lei et al., 2018).

Vibrational Assignments of Halopyridines

The study on 2-iodopyridine's vibrational assignments and its equilibrium geometries and vibrational frequencies using various spectroscopic methods provides foundational knowledge that could be applicable to understanding the physical and chemical properties of "3-iodo-6-methoxy-2-methylpyridine" (Sortur et al., 2008).

Hydroxypyridinone Complexes with Aluminium

Investigations into hydroxypyridinones and their complexes with metals such as aluminium for medical uses, including chelation therapy, suggest that pyridine derivatives have significant potential in medicinal chemistry, particularly in designing drugs for metal-related conditions (Santos, 2002).

Intramolecular Proton Transfer

The review of femtosecond fluorescence upconversion studies on photoexcited bipyridyl compounds and their intramolecular double proton transfers underscores the importance of understanding the excited-state dynamics of pyridine derivatives, relevant to designing compounds with specific photochemical properties (Glasbeek, 1999).

Safety and Hazards

The safety data sheet for 3-iodo-6-methoxy-2-methylpyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-6-methoxy-2-methylpyridine involves the introduction of an iodine atom at the 3-position of pyridine, followed by the addition of a methoxy group at the 6-position and a methyl group at the 2-position.", "Starting Materials": [ "2-methylpyridine", "iodine", "sodium hydroxide", "methanol", "dimethyl sulfate", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: 2-methylpyridine is reacted with iodine and sodium hydroxide in methanol to introduce an iodine atom at the 3-position of pyridine.", "Step 2: The resulting 3-iodo-2-methylpyridine is then reacted with dimethyl sulfate and potassium carbonate in acetone to introduce a methyl group at the 2-position.", "Step 3: Finally, the resulting 3-iodo-2-methyl-6-methoxypyridine is reacted with methanol and sodium hydroxide to introduce a methoxy group at the 6-position, yielding 3-iodo-6-methoxy-2-methylpyridine." ] }

CAS RN

1092978-55-6

Product Name

3-iodo-6-methoxy-2-methylpyridine

Molecular Formula

C7H8INO

Molecular Weight

249

Purity

95

Origin of Product

United States

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